Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate
Description
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is a dichloropyrimidine derivative characterized by a pyrimidine ring substituted with chlorine atoms at positions 2 and 6, and a methyl acetate group attached via a methylene bridge at position 2. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive chlorine substituents and ester functionality, enabling further functionalization through hydrolysis, alkylation, or nucleophilic substitution . Its molecular formula is $ C7H6Cl2N2O_2 $, with a molecular weight of 221.04 g/mol.
Properties
IUPAC Name |
methyl 2-(2,6-dichloropyrimidin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-6(12)3-4-2-5(8)11-7(9)10-4/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQVBNTVTKQJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate typically involves the reaction of 2,6-dichloropyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The 2- and 6-chloro positions on the pyrimidine ring undergo regioselective displacement with nitrogen nucleophiles.
Example: Piperazine Substitution
Reaction with 2-(piperazin-1-yl)ethanol in dichloromethane at room temperature yields 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol ( ).
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Conditions : CH₂Cl₂, 20–30°C, 12–20 hours.
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Regioselectivity : The 6-chloro group is preferentially substituted due to steric and electronic factors.
Comparative Reactivity
| Nucleophile | Reaction Site | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(2-Hydroxyethyl)piperazine | C6-Cl | CH₂Cl₂ | 89.8 | |
| Morpholine | C2-Cl | Acetone | 79 |
Cyclization Reactions
The ester side chain participates in intramolecular cyclizations to form pyrrolo[2,3-d]pyrimidinones.
Benzylamine-Mediated Cyclization
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate reacts with substituted benzylamines (e.g., 2,4-dimethoxybenzylamine) under basic conditions to yield 7-substituted-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones ( ).
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Conditions : Sodium ethoxide, ethyl acetate, 0°C → 20°C.
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Mechanism : Deprotonation of the ester α-hydrogen triggers nucleophilic attack on the pyrimidine ring, followed by cyclization ( ).
Deprotection and Tautomerization
The 2,4-dimethoxybenzyl (DMB) protecting group on pyrrolo-pyrimidinones is cleaved under acidic conditions. Computational studies reveal:
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Double protonation of the pyrimidine ring is essential for debenzylation.
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Transition states involve oxo-enol tautomerization, with energy barriers influenced by substituents ( ).
Amination and Functionalization
Ammonolysis
Treatment with ethanolic ammonia replaces the remaining chloro group with an amine:
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Substrate : (4,6-Dichloropyrimidin-2-yl)(2,4,6-trifluorophenyl)methanone.
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Product : (4-Amino-6-chloropyrimidin-2-yl)(2,4,6-trifluorophenyl)methanone.
Synthetic Protocols and Optimization
Large-Scale Synthesis
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Starting Material : Dimethyl malonate.
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Steps : (i) Chlorination, (ii) esterification, (iii) cyclization.
Chlorination Efficiency
Phosphorus oxychloride (POCl₃) in reflux conditions converts hydroxypyrimidines to dichloro derivatives with 70% yield ( ).
This compound’s modular reactivity enables rapid diversification for drug discovery, with ongoing research optimizing regioselectivity and green chemistry approaches.
Scientific Research Applications
Pharmaceutical Development
Antiviral Agents
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is primarily utilized in synthesizing antiviral drugs. Its structural components allow it to act as a precursor for various antiviral nucleotide derivatives, which are essential in treating viral infections. Research indicates that derivatives of this compound have shown efficacy as inhibitors of enzymes such as HIV reverse transcriptase, making it a candidate for further antiviral drug development .
Cancer Therapeutics
The compound has also been investigated for its potential in oncology. Studies have reported that derivatives can selectively inhibit phosphoinositide 3-kinase pathways, which are crucial in cancer progression and metabolic disorders. This inhibition can lead to reduced tumor growth and improved patient outcomes in certain cancer types .
Enzyme Inhibition
Research has demonstrated that this compound exhibits significant biological activities. For instance, it has been studied for its binding affinity with specific enzymes and receptors involved in critical metabolic pathways. Interaction studies have indicated that the compound can effectively inhibit certain kinases associated with cancer and metabolic diseases .
Case Studies
- Anticancer Efficacy : A study evaluating the effects of this compound on triple-negative breast cancer models showed a tumor size reduction of approximately 40% compared to untreated controls. Mechanistic studies revealed downregulation of anti-apoptotic proteins, suggesting a pathway through which the compound exerts its effects .
- Diabetes Treatment : Another investigation focused on enhancing insulin sensitivity using this compound in diabetic mouse models. Results indicated improved glucose tolerance and elevated serum insulin levels post-treatment, highlighting its potential role in diabetes management .
Mechanism of Action
The mechanism of action of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichloropyrimidine Derivatives
tert-Butyl 4-(2,6-Dichloropyrimidin-4-yl)piperazine-1-carboxylate
- Structure : Features a piperazine ring linked to the dichloropyrimidine core via a Boc-protected amine.
- Reactivity : The Boc group allows selective deprotection for further amine-based reactions, contrasting with the ester group in the target compound, which is more suited for hydrolysis or transesterification .
- Applications : Primarily used in medicinal chemistry for solubility-enhanced intermediates.
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline
Heterocyclic Esters with Varying Cores
Ethyl 2-[5-(4-Chlorophenyl)-2-phenyl-1H-imidazol-4-yl] Acetate
- Core Structure : Imidazole ring substituted with chlorophenyl and phenyl groups.
- Electronic Properties : The imidazole’s aromaticity and nitrogen lone pairs facilitate hydrogen bonding, unlike the electron-deficient pyrimidine core in the target compound.
- Applications : Predominantly explored in anticancer and anti-inflammatory studies due to imidazole’s biological relevance .

Methyl 2-[5-(2-Hydroxyphenyl)-2H-tetrazol-2-yl]acetate
- Core Structure : Tetrazole ring with a hydroxyphenyl substituent.
- Reactivity : The hydroxyphenyl group participates in intramolecular O–H···N hydrogen bonds, enhancing crystallinity. The tetrazole’s bioisosteric role for carboxylic acids contrasts with the pyrimidine’s role as a halogenated scaffold .
- Supramolecular Features : Exhibits π-π stacking and hydrogen-bonded dimers, whereas the target compound’s dichloropyrimidine may prioritize halogen bonding .
Pyridine and Pyrimidine Analogues
Methyl (2,6-Dichloro-3-cyanopyridin-4-yl)acetate
- Core Structure: Pyridine ring with chlorine, cyano, and ester groups.
- Reactivity: The cyano group at position 3 directs electrophilic substitution differently compared to the pyrimidine’s nitrogen-rich ring. Pyridine’s lower electron deficiency reduces nucleophilic substitution rates relative to pyrimidine .
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Physicochemical and Reactivity Comparison
| Property | Methyl 2-(2,6-Dichloropyrimidin-4-yl)acetate | tert-Butyl 4-(2,6-Dichloropyrimidin-4-yl)piperazine-1-carboxylate | Methyl (2,6-Dichloro-3-cyanopyridin-4-yl)acetate |
|---|---|---|---|
| Molecular Weight | 221.04 g/mol | 332.10 g/mol | 254.08 g/mol |
| Core Heterocycle | Pyrimidine | Pyrimidine | Pyridine |
| Key Substituents | Cl, Methyl acetate | Cl, Boc-piperazine | Cl, Cyano, Methyl acetate |
| Reactivity | Nucleophilic substitution at Cl positions | Deprotection of Boc group | Cyano-directed electrophilic substitution |
| Solubility | Moderate in organic solvents | High (due to piperazine) | Low (cyano reduces polarity) |
Biological Activity
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is an organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C_8H_7Cl_2N_2O_2
- Molecular Weight : Approximately 221.04 g/mol
- Structure : The compound features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an acetate group.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antiviral Activity : Research indicates that derivatives of this compound can act as inhibitors of HIV reverse transcriptase, making it a candidate for antiviral drug development .
- Anticancer Properties : Studies have shown its potential as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer progression and metabolic disorders .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition :
- Binding Affinity :
Table of Biological Activity
Case Study: Antiviral Applications
In a study focused on antiviral applications, this compound derivatives were shown to inhibit HIV replication effectively. The structure-function relationship highlighted the importance of chlorination patterns for enhanced activity against viral targets .
Case Study: Anticancer Research
Another significant study examined the effects of this compound on breast cancer cell lines (e.g., MDA-MB-468). The results indicated that treatment led to a decrease in CDC20 levels, correlating with increased levels of pro-apoptotic proteins such as Bim, suggesting a mechanism by which the compound induces cell death in cancerous cells .
Q & A
Q. What are the standard synthetic routes for Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, in Reference Example 66 of EP 4 374 877 A2, a pyrimidine core is functionalized using methyl chloroacetate under basic conditions (e.g., NaH in THF) to introduce the acetate group. Intermediates are characterized via LCMS (e.g., m/z 299 [M+H]⁺) and HPLC retention time (0.82 minutes under SQD-FA05 conditions) to confirm purity and structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) to resolve splitting patterns (e.g., singlet for methyl groups at δ ~3.7 ppm). Advanced 2D NMR (COSY, HSQC) clarifies coupling in crowded regions (see Table 2 in for analogous compounds) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion m/z (exact mass 332.1017) and fragmentation patterns .
Q. How are reaction conditions optimized for esterification steps in its synthesis?
- Methodological Answer : Solvent polarity (e.g., THF vs. DMF), temperature (0–50°C), and catalyst selection (e.g., DMAP for acyl transfer) are systematically varied. Kinetic studies (e.g., monitoring via TLC or in situ IR) identify optimal reaction times. For example, THF at 25°C with NaH as a base yields >80% conversion in 4 hours .
Q. What computational tools predict the compound’s reactivity in nucleophilic substitution?
Q. How is purity validated for intermediates in multi-step syntheses?
- Methodological Answer : Combustion analysis (C, H, N) and orthogonal techniques like HPLC-DAD (diode array detection) are used. For example, purity >98% is confirmed via HPLC retention time matching and absence of byproduct peaks under gradient elution .
Advanced Research Questions
Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?
Q. How do steric and electronic effects influence regioselectivity in pyrimidine functionalization?
Q. What mechanistic insights explain low yields in nucleophilic substitution reactions?
- Methodological Answer : Side reactions (e.g., hydrolysis of methyl acetate under basic conditions) are minimized by:
Q. How are 3D-QSAR models developed to optimize bioactivity of related analogs?
Q. What protocols validate metabolic stability of derivatives in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

